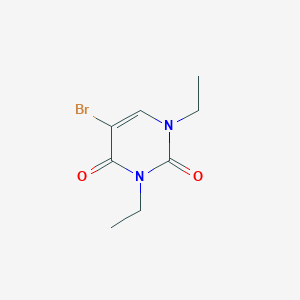
5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a molecular formula of C8H11BrN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of bromine at position 5 and ethyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the bromination of 1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance the efficiency of the bromination process.
化学反应分析
Types of Reactions
5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione or 5-thio-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidine derivatives.
科学研究应用
5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at position 5 and the ethyl groups at positions 1 and 3 contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its binding interactions and structure-activity relationships are essential to elucidate its precise mechanism of action.
相似化合物的比较
Similar Compounds
1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the bromine atom at position 5, making it less reactive in substitution reactions.
5-chloro-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.
5-iodo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains an iodine atom at position 5, which can influence its chemical properties and reactivity.
Uniqueness
5-bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The ethyl groups at positions 1 and 3 also contribute to its distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-bromo-1,3-diethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZQWKFGBXJGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
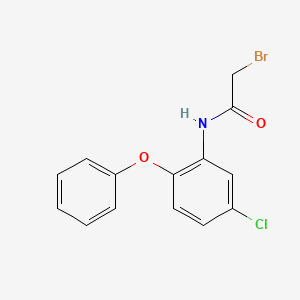
![2-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7804254.png)
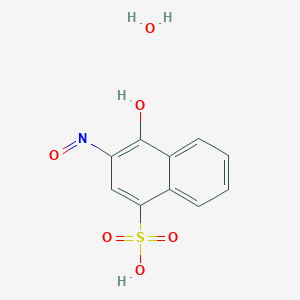

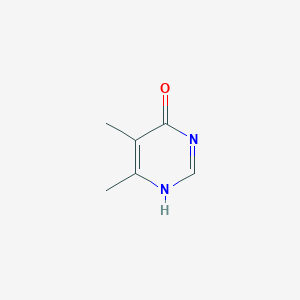
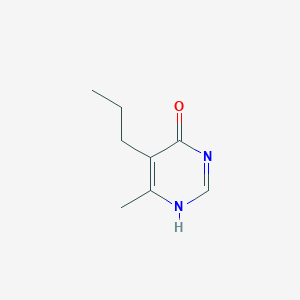
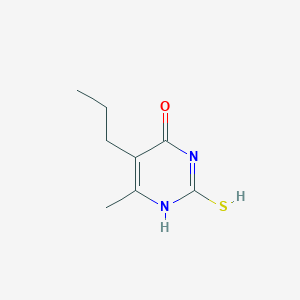
![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)
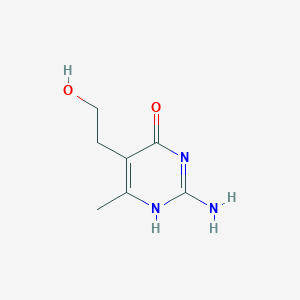
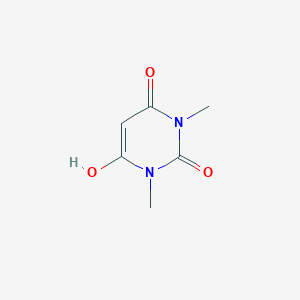
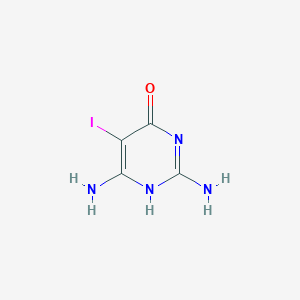
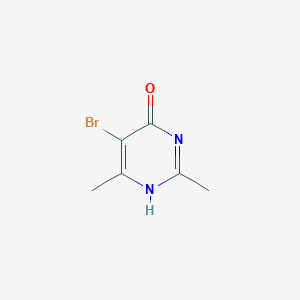
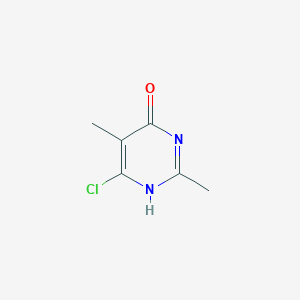
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)
